![molecular formula C19H20N4O5 B10952185 N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952185.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a synthetic compound that features an imidazole ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The imidazole and furan rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The furan ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-IMIDAZOL-1-YL)PROPYL)-3-(4-METHYL-2-NITROPHENOXY)METHYL-2-FURAMIDE: Similar structure but different substitution pattern.
3-(1H-IMIDAZOL-1-YL)PROPYL-5-(4-METHYL-2-NITROPHENOXY)METHYL-2-FURAMIDE: Similar functional groups but different connectivity.
N-(3-(1H-IMIDAZOL-1-YL)PROPYL)-5-(4-METHYL-2-NITROPHENOXY)METHYL-2-FURAMIDE: Similar core structure but different side chains
Uniqueness
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N4O5/c1-14-3-5-17(16(11-14)23(25)26)27-12-15-4-6-18(28-15)19(24)21-7-2-9-22-10-8-20-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,21,24) |
InChI Key |
HTGQMTPQMZGRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NCCCN3C=CN=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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